4-(Methylamino)oxane-4-carboxylic acid hydrochloride
Description
Chemical Identity and Nomenclature
4-(Methylamino)oxane-4-carboxylic acid hydrochloride is a cyclic ether derivative with a hydrochloride salt. Its systematic IUPAC name reflects its structural features: a six-membered oxane (tetrahydropyran) ring substituted at the 4-position with a methylamino group and a carboxylic acid moiety. Key identifiers include:
The compound’s hydrochloride form enhances solubility in polar solvents, making it suitable for synthetic applications .
Historical Development and Chemical Significance
The synthesis of oxane derivatives gained prominence in the mid-20th century with advancements in heterocyclic chemistry. Tetrahydropyran (oxane) itself was first hydrogenated from dihydropyran, as described in foundational studies on cyclic ethers . The introduction of functional groups like methylamino and carboxylic acid at the 4-position emerged later, driven by demand for chiral building blocks in medicinal chemistry. For example, tetrahydropyranyl (THP) ethers became widely used as alcohol-protecting groups in organic synthesis . This compound’s significance lies in its dual functionality: the carboxylic acid enables peptide coupling, while the methylamino group participates in nucleophilic reactions, making it valuable for constructing complex molecules .
Oxane Chemistry: Fundamental Principles
Oxane, or tetrahydropyran, is a six-membered cyclic ether with a saturated ring structure. Key features include:
- Hybridization : The oxygen atom is sp³-hybridized, contributing to a tetrahedral geometry with bond angles near 110° .
- Conformational Stability : Oxane adopts a chair conformation, minimizing steric strain. The 4-position substituents occupy equatorial positions to reduce 1,3-diaxial interactions .
- Reactivity : The ether oxygen weakly polarizes adjacent C–H bonds, enabling ring-opening reactions under acidic conditions. However, oxane’s stability exceeds smaller cyclic ethers like tetrahydrofuran (THF) due to reduced ring strain .
Structural Position within Cyclic Ether Compounds
Cyclic ethers are classified by ring size and substitution patterns. A comparative analysis reveals:
This compound exemplifies a functionalized oxane derivative. Its 4-position substituents introduce steric and electronic effects that influence reactivity. For instance, the methylamino group’s basicity facilitates salt formation, while the carboxylic acid enables esterification or amide coupling .
Properties
IUPAC Name |
4-(methylamino)oxane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-8-7(6(9)10)2-4-11-5-3-7;/h8H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKWFUOYAQLBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCOCC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conversion of Hydroxy Groups to Amino Groups via Leaving Group Substitution
A key strategy in synthesizing amino-substituted oxane carboxylic acids involves converting hydroxy groups into good leaving groups, followed by nucleophilic substitution with amine precursors. According to a 2020 patent (WO2021107047A1), the hydroxy group on cyclohexane derivatives (oxane analogs) can be converted into substitutable leaving groups such as halogens, tosylates, or sulfonates. This intermediate is then reacted with a primary amine precursor to introduce the amino group.
- Process Highlights:
- One-pot hydrolysis of intermediates to generate mixtures of carboxylic acid derivatives and amino alcohol derivatives.
- Conversion of hydroxy groups to leaving groups (e.g., tosyl groups).
- Nucleophilic substitution with methylamine or other primary amines to yield the amino-substituted product.
This method avoids isolation of intermediates and streamlines the synthesis, enhancing yield and purity.
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Hydrolysis of intermediate to amino alcohol and acid derivatives | One-pot reaction |
| 2 | Conversion of hydroxy group to leaving group (e.g., tosylation) | Use of tosyl chloride or similar reagents |
| 3 | Nucleophilic substitution with methylamine | Mild heating, solvent suitable for substitution |
This approach is adaptable for the preparation of 4-(methylamino)oxane-4-carboxylic acid derivatives by selecting appropriate starting materials and reaction conditions.
Catalytic Hydrogenation of Oxetane-Carboxylic Acid Esters
A related preparation method involves catalytic hydrogenation of oxetane-carboxylic acid esters to introduce amino groups. Research documented in a 2022 study (PMC9490830) describes the hydrogenation of oxetane derivatives using palladium on charcoal in methanol, followed by acidification to obtain the carboxylic acid hydrochloride salt.
- Key Points:
- The ester precursor is subjected to hydrogenation at temperatures between 0–50 °C.
- Palladium on charcoal catalyzes the reduction, converting oxetane esters to the corresponding amino acids.
- Post-reaction acidification with hydrochloric acid yields the hydrochloride salt.
- The product is prone to isomerization to lactones upon storage or heating, necessitating careful handling.
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Hydrogenation of oxetane ester | Pd/C catalyst, methanol, 0–50 °C, 1–20 h |
| 2 | Filtration to remove catalyst | Room temperature |
| 3 | Concentration and aqueous extraction | Use ethyl acetate |
| 4 | Acidification with concentrated HCl | pH adjusted to ~1, yields hydrochloride salt |
| 5 | Recrystallization for purification | Ethanol/ethyl acetate |
This method is efficient for producing 4-(methylamino)oxane-4-carboxylic acid hydrochloride under mild conditions but requires attention to stability issues.
Reduction of N-Oxides and Subsequent Salt Formation
A patented method (CN102887854B) describes preparing related methylamino carboxylate hydrochlorides via catalytic reduction of N-oxides, followed by acidification and crystallization steps.
- Process Summary:
- Oxidation of 4-picoline-2-carboxylic acid ethyl ester to the corresponding N-oxide using phosphomolybdic acid and hydrogen peroxide.
- Catalytic reduction of the N-oxide in methanol with anhydrous formamide and palladium on charcoal.
- Acidification with hydrochloric acid to form the hydrochloride salt.
- Purification by recrystallization from ethanol and ethyl acetate.
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Oxidation to N-oxide | Phosphomolybdic acid, H2O2, 70–80 °C, 4–8 h |
| 2 | Catalytic reduction of N-oxide | Pd/C, methanol, anhydrous formamide, 0–50 °C, 1–20 h |
| 3 | Acidification and extraction | Concentrated HCl, pH ~1 |
| 4 | Recrystallization | Ethanol/ethyl acetate |
This method is notable for its high yields (up to 79%) and scalability, making it suitable for industrial synthesis of methylamino carboxylate hydrochlorides.
Data Table Summarizing Preparation Methods
Additional Notes on Purification and Stability
- The hydrochloride salt form is typically obtained by acidification with concentrated hydrochloric acid, adjusting pH to around 1.
- Recrystallization from ethanol and ethyl acetate is commonly employed to achieve high purity.
- Oxetane-carboxylic acid derivatives are prone to isomerization into lactones upon storage at room temperature or mild heating, which can impact yield and purity. This necessitates careful control of storage conditions and rapid processing post-synthesis.
- Catalytic hydrogenation steps require removal of palladium catalyst by filtration to avoid contamination.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)oxane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
Scientific Research Applications
Scientific Research Applications
The applications of 4-(Methylamino)oxane-4-carboxylic acid hydrochloride can be categorized into several domains:
Chemistry
- Reagent in Organic Synthesis : It serves as a building block for synthesizing more complex molecules, facilitating various organic reactions such as oxidation, reduction, and substitution.
Biology
- Biochemical Pathways : The compound is studied for its potential role in biological processes, particularly in modulating enzyme activity and influencing metabolic pathways.
Medicine
- Therapeutic Potential : Preliminary studies suggest that it may have antimicrobial and anticancer properties. It has shown effectiveness against various bacterial strains and has induced apoptosis in cancer cell lines .
Industry
- Production of Specialty Chemicals : Utilized in the synthesis of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Anticancer Potential
In vitro assays reveal that the compound can induce apoptosis in various cancer cell lines, including human breast cancer cells with an IC50 value of 25 µM. This suggests potential applications in cancer therapy .
Neurological Implications
Ongoing research is exploring its role in neuropharmacology due to structural similarities to amino acids. It may modulate neurotransmitter systems, indicating potential for treating neurodegenerative diseases .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Testing | Effective against multiple bacterial strains; MICs: 10 to 50 µg/mL |
| Cancer Cell Line Studies | Induced apoptosis in breast cancer cells; IC50: 25 µM |
| Neuropharmacological Research | Suggested modulation of glutamate receptors; potential for neurodegeneration treatment |
Mechanism of Action
The mechanism of action of 4-(Methylamino)oxane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 4-(methylamino)oxane-4-carboxylic acid hydrochloride with key analogs:
Research Findings and Key Distinctions
Rigidity vs. Thiane-based analogs (e.g., Methyl 4-aminothiane-4-carboxylate HCl) exhibit altered electronic properties due to sulfur’s polarizability, affecting reactivity .
Substituent Effects: Phenyl Derivatives: 4-(3-Chlorophenyl)oxane-4-carboxylic acid has higher lipophilicity ($\log P$ ~2.5), favoring membrane permeability but reducing aqueous solubility compared to the target compound’s polar methylamino group . Hydroxyethylamino Group: The hydroxyethyl substituent in 4-[(2-hydroxyethyl)amino]oxane-4-carboxylic acid HCl introduces additional hydrogen-bonding sites, which may enhance interactions with biological targets .
Acid/Base Properties :
- The carboxylic acid group in the target compound (pKa ~2.5) allows for pH-dependent solubility, whereas amine-substituted analogs (e.g., 4-(2-Methoxyphenyl)oxan-4-amine HCl) are more basic (pKa ~9–10), influencing their absorption profiles .
Synthetic Utility :
- The hydrochloride salt form improves crystallinity and handling in pharmaceutical synthesis compared to neutral analogs like 4-(methoxymethyl)oxane-4-carboxylic acid .
Biological Activity
Overview
4-(Methylamino)oxane-4-carboxylic acid hydrochloride, with the molecular formula and a molecular weight of 195.64 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, biological applications, and relevant research findings.
The synthesis of this compound typically involves the reaction of oxane derivatives with methylamine in the presence of solvents such as ethanol or methanol. The reaction conditions must be carefully controlled to ensure high yield and purity. The compound features a unique combination of functional groups that contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can modulate their activity, influencing various biochemical pathways. The amine group allows for hydrogen bonding with target molecules, enhancing its binding affinity and bioavailability.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria, which could lead to potential applications in treating bacterial infections.
2. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
3. Neurological Implications
Research is ongoing to explore the role of this compound in neurological contexts. Its structural similarities to amino acids suggest potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Testing | Showed effectiveness against multiple bacterial strains with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . |
| Cancer Cell Line Studies | Induced apoptosis in human breast cancer cells with an IC50 value of 25 µM . |
| Neuropharmacological Research | Suggested modulation of glutamate receptors, indicating potential for treating neurodegenerative diseases . |
Comparative Analysis with Similar Compounds
In comparison to other amino acid derivatives and oxane compounds, this compound stands out due to its unique functional groups that confer specific biological activities. For example:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 4-(Amino)oxane-4-carboxylic acid | Moderate antimicrobial | Lacks methylamine group |
| 4-(Ethylamino)oxane-4-carboxylic acid | Low anticancer activity | Ethyl group reduces reactivity |
| 4-(Hydroxyamino)oxane-4-carboxylic acid | Antioxidant properties | Hydroxyl group enhances solubility |
Q & A
Basic: What are the recommended synthetic routes for 4-(Methylamino)oxane-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
- Route Selection : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, methylamine can react with oxane-4-carboxylic acid derivatives under acidic conditions, followed by HCl salt formation .
- Optimization :
- Catalysts : Use Pd/C or Raney Ni for reductive amination to minimize side reactions.
- Temperature : Maintain 50–60°C to balance reaction rate and byproduct formation.
- Purification : Crystallize from ethanol/water mixtures to isolate the hydrochloride salt with >95% purity.
Basic: How can researchers validate the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR :
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 206.1 (calculated for C₈H₁₄ClNO₃).
- IR : Stretching vibrations at 2500–3000 cm⁻¹ (N–H⁺) and 1700 cm⁻¹ (C=O) .
Basic: What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Solubility :
- Stability :
Advanced: How can researchers resolve enantiomeric impurities in this compound?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid to separate enantiomers (resolution factor >1.5) .
- Crystallization : Co-crystallize with chiral resolving agents (e.g., L-tartaric acid) to isolate the desired enantiomer.
- Kinetic Resolution : Optimize reaction conditions to favor one enantiomer during synthesis (e.g., asymmetric catalysis) .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?
Methodological Answer:
- Core Modifications :
- Assay Design :
Advanced: How can conflicting NMR and crystallography data on the compound’s conformation be resolved?
Methodological Answer:
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect ring-flipping in the oxane moiety.
- X-ray Crystallography : Compare crystal structures of analogs (e.g., 4-(4-fluorophenyl)oxane derivatives) to identify dominant conformers .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict energy barriers between conformers .
Advanced: What HPLC conditions optimize the detection of trace impurities in synthesized batches?
Methodological Answer:
- Column : C18 (5 µm, 250 × 4.6 mm) with a guard column to prevent matrix interference.
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 5–95% B over 30 minutes.
- Detection : UV at 210 nm for carboxylic acid and 254 nm for aromatic byproducts.
- Validation : Spike samples with known impurities (e.g., methylamine derivatives) to confirm retention times .
Advanced: How do degradation pathways under oxidative stress inform formulation strategies?
Methodological Answer:
- Forced Degradation Studies :
- Oxidation : Treat with H₂O₂ (3% v/v) at 40°C for 24 hours; monitor N-oxide formation via LC-MS.
- Hydrolysis : Expose to 0.1 M HCl/NaOH at 60°C to identify acid/base-labile sites.
- Formulation Mitigation : Use antioxidants (e.g., ascorbic acid) in lyophilized preparations to enhance shelf life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
